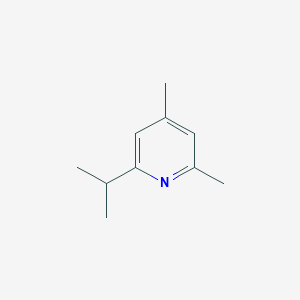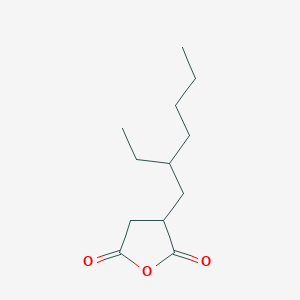
3-(2-Ethylhexyl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethylhexyl)oxolane-2,5-dione is an organic compound with the molecular formula C₁₂H₂₀O₃ It is a derivative of oxolane-2,5-dione, featuring a 2-ethylhexyl group attached to the third carbon atom of the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-(2-ethylhexyl)succinic acid, which can be achieved through dehydration reactions using reagents like acetyl chloride or phosphoryl chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, catalytic hydrogenation of maleic anhydride followed by esterification and cyclization steps can be employed . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethylhexyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated oxolane compounds.
Aplicaciones Científicas De Investigación
3-(2-Ethylhexyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(2-Ethylhexyl)oxolane-2,5-dione involves its interaction with molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures. Its molecular targets include enzymes and receptors that recognize its unique structural features, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyethyl)oxolane-2,5-dione: Similar in structure but with a methoxyethyl group instead of an ethylhexyl group.
3-(2-Ethylhexyl)succinic anhydride: A related compound with a similar backbone but different functional groups.
Uniqueness
3-(2-Ethylhexyl)oxolane-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethylhexyl group provides distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
46422-06-4 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
3-(2-ethylhexyl)oxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VPDUTHLQNUUFMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


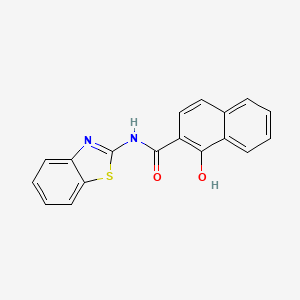
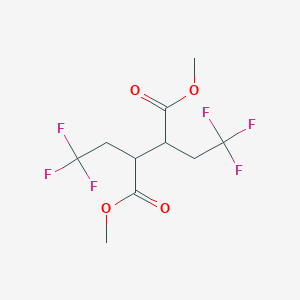

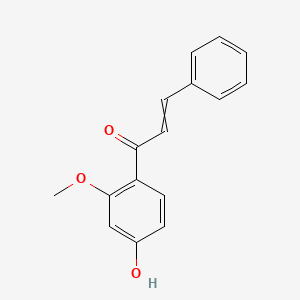
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
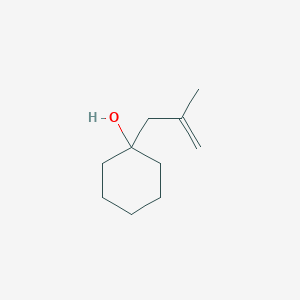

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)

